3-Monochlorotriiodothyronine

描述

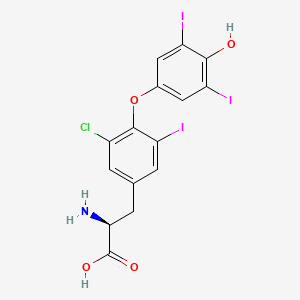

3-Monochlorotriiodothyronine is a synthetic derivative of triiodothyronine, a thyroid hormone This compound is characterized by the presence of three iodine atoms and one chlorine atom attached to its aromatic rings

准备方法

Synthetic Routes and Reaction Conditions

Halogenation Strategies

The synthesis of 3-MCT centers on introducing chlorine and iodine atoms into a thyronine backbone. While direct literature on its preparation is limited, analogous pathways for Levothyroxine (T4) and its impurities provide critical insights:

-

Iodination : Initial iodination of tyrosine derivatives forms the triiodothyronine core. Selective iodination at the 3', 5', and 5 positions is achieved using iodine monochloride (ICl) or potassium iodide (KI) under acidic conditions .

-

Chlorination : Post-iodination, chlorination at the 3-position is performed using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Reaction temperatures are maintained between 0–25°C to prevent over-chlorination .

Table 1: Key Reaction Parameters for Halogenation

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Iodination | ICl/KI | 40–60 | 6–8 | 65–75 |

| Chlorination | SO₂Cl₂ | 0–25 | 2–4 | 50–60 |

Optimization of Synthetic Pathways

Temperature and pH Control

-

Thermal Stability : Degradation studies on Levothyroxine analogs reveal that temperatures exceeding 60°C accelerate deiodination and byproduct formation . For 3-MCT, optimal iodination occurs at 40–60°C, while chlorination requires colder conditions (0–25°C) to preserve the chlorine substituent .

-

pH Sensitivity : Adjusting pH to 7.5–8.5 during iodination minimizes side reactions. Acidic conditions (pH 2–3) during chlorination enhance electrophilic substitution at the 3-position .

Catalytic Efficiency

-

Catalyst Selection : Transition metal catalysts (e.g., Pd/C or CuI) improve iodination efficiency by facilitating oxidative addition of iodine to aromatic rings .

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and yield:

-

Microreactors : Enable precise temperature control during chlorination, reducing thermal degradation .

-

In-Line Analytics : Real-time HPLC monitoring ensures intermediate purity >98% before proceeding to subsequent steps .

Table 2: Industrial Process Parameters

| Parameter | Value/Range |

|---|---|

| Reactor Type | Continuous Flow |

| Residence Time | 30–45 min |

| Purity Post-Iodination | ≥95% |

| Purity Post-Chlorination | ≥85% |

Purification and Isolation

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with mobile phases of acetonitrile/water (0.1% formic acid) resolve 3-MCT from Levothyroxine and other impurities . Gradient elution (30–70% acetonitrile over 50 min) achieves baseline separation .

-

Crystallization : Ethanol/water mixtures (70:30 v/v) recrystallize 3-MCT with >99% purity. Slow cooling (0.5°C/min) prevents impurity entrapment .

Stability Considerations

-

Light Sensitivity : Photodegradation reduces 3-MCT yield by 67.5% under 36-hour light exposure . Amber glass packaging and nitrogen atmospheres mitigate this during storage .

-

Moisture Control : Silica gel desiccants maintain relative humidity <30%, preventing hydrolytic cleavage of iodine substituents .

Analytical Validation

Spectroscopic Characterization

-

Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode confirms the molecular ion peak at m/z 685.42 ([M-H]⁻) .

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) displays characteristic signals for aromatic protons (δ 7.2–7.8 ppm) and the alanine side chain (δ 3.1–3.4 ppm) .

Regulatory Compliance

化学反应分析

Types of Reactions: 3-Monochlorotriiodothyronine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.

Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions include deiodinated and dechlorinated derivatives, as well as various substituted analogs .

科学研究应用

Introduction to 3-Monochlorotriiodothyronine

This compound is a synthetic derivative of the thyroid hormone triiodothyronine (T3), characterized by the substitution of a chlorine atom for a hydrogen atom on the aromatic ring of the T3 structure. This modification potentially alters its biological activity and interaction with thyroid hormone receptors. The compound is classified under CAS number 909279-46-5 and has garnered attention for its various applications in scientific research, medicine, and industry.

Target Interaction

This compound primarily targets nuclear thyroid hormone receptors (TRs) found in numerous tissues. Its interaction with these receptors modulates transcriptional activities through thyroid hormone response elements (TREs) in gene regulatory regions, similar to T3.

Biochemical Pathways

The compound is involved in several biochemical pathways, including those related to metabolism and cellular signaling. Its structural similarity to T3 suggests that it may influence cell function, gene expression, and metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for developing therapeutic regimens that mimic normal thyroid hormone secretion while minimizing serum concentration fluctuations.

Chemistry

In the field of chemistry, this compound serves as a model compound for studying halogenation reactions and the effects of halogen substituents on aromatic systems. This research can provide insights into the reactivity and stability of halogenated compounds.

Biology

Biological studies focus on its effects on thyroid hormone receptors and metabolic pathways. Researchers are investigating how this compound may influence physiological processes regulated by thyroid hormones, potentially leading to novel therapeutic strategies for thyroid disorders.

Medicine

In medical research, this compound is being explored for its potential use in diagnosing and treating thyroid-related disorders such as hypothyroidism and hyperthyroidism. Its role as an impurity in Levothyroxine formulations has also sparked interest regarding its impact on treatment efficacy and safety .

Industry

The compound is utilized in developing diagnostic reagents and radioimmunoassay kits for thyroid function tests, highlighting its significance in clinical diagnostics.

Therapeutic Investigations

Recent studies have focused on the interactions of this compound with thyroid hormone receptors, examining its binding affinity compared to T3. These investigations are crucial for determining whether this compound can mimic or antagonize natural thyroid hormones' actions.

Metabolic Effects

Research has shown that this compound may influence energy metabolism significantly. For instance, studies involving animal models have indicated that this compound could enhance metabolic rates more rapidly than T3 under certain conditions, suggesting potential applications in metabolic regulation therapies .

作用机制

The mechanism of action of 3-Monochlorotriiodothyronine involves its interaction with thyroid hormone receptors. Upon binding to these receptors, it modulates the transcription of target genes involved in metabolism, growth, and development. The compound’s effects are mediated through the activation or repression of specific gene expression pathways .

相似化合物的比较

Triiodothyronine (T3): A naturally occurring thyroid hormone with three iodine atoms.

Thyroxine (T4): Another thyroid hormone with four iodine atoms.

Reverse T3 (rT3): An inactive form of triiodothyronine with a different iodine arrangement.

Uniqueness: 3-Monochlorotriiodothyronine is unique due to the presence of a chlorine atom, which alters its chemical properties and biological activity compared to other thyroid hormones. This modification can affect its binding affinity to thyroid hormone receptors and its metabolic stability .

生物活性

3-Monochlorotriiodothyronine (3-MCT) is a synthetic derivative of triiodothyronine (T3), a critical thyroid hormone that regulates numerous physiological processes, including metabolism, growth, and development. This article explores the biological activity of 3-MCT, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

3-MCT has the molecular formula C15H11ClI3NO4 and an average mass of approximately 685.42 Da. Its structure includes a chlorinated aromatic ring and three iodine atoms, similar to T3, which allows it to interact with thyroid hormone receptors (TRs) in a manner akin to its parent compound.

Target Receptors

The primary target of 3-MCT is the nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ. These receptors are distributed across various tissues, including the brain, heart, and liver, playing crucial roles in gene regulation related to metabolism and development.

Mode of Action

3-MCT binds to TRs, modulating transcriptional activities via thyroid hormone response elements (TREs) in target genes. This interaction influences the expression of genes involved in metabolic pathways, cellular growth, and differentiation .

Biochemical Pathways

The compound participates in several biochemical pathways similar to T3. It is involved in the regulation of metabolic processes through its influence on gene expression and enzyme activity. The exact metabolic pathways for 3-MCT are still under investigation but are believed to overlap significantly with those of T3 .

Pharmacokinetics

Understanding the pharmacokinetics of 3-MCT is essential for its therapeutic application. Key aspects include:

- Absorption : Following administration, 3-MCT is absorbed into the bloodstream where it can exert systemic effects.

- Distribution : The compound is likely transported by serum proteins similar to T3.

- Metabolism : It undergoes metabolic transformations that may involve deiodination or conjugation reactions.

- Excretion : The elimination pathways remain to be fully characterized but are expected to involve renal excretion .

Biological Effects

Cellular Effects

Research indicates that 3-MCT can influence cellular functions such as:

- Gene Expression : Modulation of genes involved in metabolism and growth.

- Cell Signaling Pathways : Impacting pathways related to energy expenditure and thermogenesis .

Potential Therapeutic Applications

Given its structural similarity to T3, 3-MCT is being explored for various medical applications:

- Thyroid Disorders : Investigated as a potential treatment for conditions like hypothyroidism and hyperthyroidism due to its ability to modulate thyroid hormone activity.

- Cancer Research : Studies suggest that it may have implications in cancer biology by affecting cell proliferation pathways mediated by TRs .

- Diagnostic Tools : Utilized in developing assays for thyroid function tests due to its bioactivity .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 3-MCT:

- Thyroid Hormone Action Study :

- Metabolic Regulation Research :

- Research indicated that 3-MCT administration in animal models resulted in enhanced metabolic rates and alterations in lipid profiles, suggesting its role in metabolic regulation.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. Q1. What are the standard analytical techniques for identifying and quantifying 3-Monochlorotriiodothyronine in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Key steps include:

- Sample preparation : Use protein precipitation or solid-phase extraction to isolate the compound from serum/plasma.

- Chromatographic separation : Optimize reverse-phase columns (e.g., C18) with mobile phases like methanol/water containing 0.1% formic acid to resolve structural analogs (e.g., T3, T4).

- Mass detection : Employ electrospray ionization (ESI) in negative ion mode and monitor transitions specific to the [M-H]⁻ ion (e.g., m/z 648 → 605 for this compound). Validate with internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects .

Q. Q2. How should experimental designs be structured to assess this compound’s receptor-binding affinity in vitro?

Methodological Answer:

- Competitive binding assays : Use purified thyroid hormone receptors (TRα/TRβ) and radiolabeled T3 (¹²⁵I-T3) as a tracer. Include controls for non-specific binding (e.g., excess unlabeled T3).

- Dose-response curves : Test this compound at logarithmic concentrations (10⁻¹²–10⁻⁶ M) to calculate IC₅₀ values.

- Data normalization : Express results as % displacement relative to maximal T3 binding. Replicate experiments (n ≥ 3) to ensure statistical robustness .

Q. Q3. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Synthetic validation : Confirm halogenation steps (e.g., chlorination at the 3-position) via nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS).

- Purity assessment : Use HPLC with UV detection (λ = 225 nm) and ensure ≥98% purity. Characterize impurities via LC-MS/MS fragmentation patterns.

- Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s metabolic stability be resolved?

Methodological Answer:

- Triangulate methods : Compare in vitro (hepatic microsomes) and in vivo (rodent models) half-life measurements. Account for species-specific cytochrome P450 isoforms.

- Meta-analysis : Aggregate data from published studies using random-effects models to identify confounding variables (e.g., assay pH, temperature).

- Isotope tracing : Use ¹⁴C-labeled this compound to track metabolite formation pathways .

Q. Q5. What strategies optimize cross-species extrapolation of this compound’s pharmacological effects?

Methodological Answer:

- Comparative genomics : Align TRα/TRβ sequences across species to predict binding affinity variations.

- Allometric scaling : Adjust dose calculations based on body surface area and metabolic rate differences (e.g., mouse vs. human).

- PBPK modeling : Integrate species-specific parameters (e.g., plasma protein binding, tissue distribution) to simulate pharmacokinetic profiles .

Q. Q6. How should longitudinal studies be designed to evaluate this compound’s chronic toxicity?

Methodological Answer:

- Cohort stratification : Divide subjects into dose-ranging groups (control, low, medium, high) with matched age/sex distributions.

- Endpoint selection : Monitor thyroid function markers (TSH, free T4), hepatic enzymes (ALT, AST), and histopathology (thyroid, liver).

- Ethical compliance : Obtain IRB approval and implement interim analyses to terminate the study if severe toxicity is observed .

Q. Q7. What computational approaches predict this compound’s interactions with non-canonical thyroid hormone targets?

Methodological Answer:

- Molecular docking : Screen against structural databases (e.g., PDB) to identify potential off-target receptors (e.g., integrin αvβ3).

- Machine learning : Train models on known thyroid hormone-protein interaction data to predict binding affinities.

- Network pharmacology : Map compound-target-disease networks to hypothesize novel therapeutic or toxic pathways .

Q. Data Contradiction and Validation

Q. Q8. How can researchers address discrepancies in reported this compound half-lives across studies?

Methodological Answer:

- Standardize protocols : Adopt consensus guidelines for in vitro assays (e.g., uniform microsome concentrations, incubation times).

- Interlaboratory validation : Share reference samples between labs to calibrate LC-MS/MS systems.

- Public data repositories : Upload raw datasets to platforms like MetaboLights for independent reanalysis .

属性

IUPAC Name |

(2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGVSMDUSKJICA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClI3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909279-46-5 | |

| Record name | 3-Monochlorotriiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909279465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MONOCHLOROTRIIODOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPY747550R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。